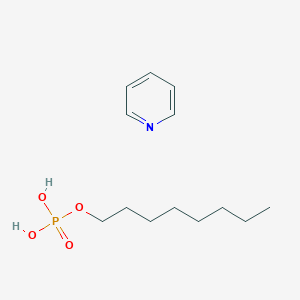![molecular formula C18H22O2 B14306192 1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) CAS No. 112666-85-0](/img/structure/B14306192.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) is an organic compound with the molecular formula C18H22O2 It is a derivative of butane and benzene, where the butane chain is linked to two 2-methylbenzene (toluene) units through ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) typically involves the reaction of 1,4-dibromobutane with 2-methylphenol (o-cresol) in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the 2-methylphenol groups, forming the desired ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) involves its interaction with various molecular targets and pathways. The compound’s ether linkages and aromatic rings allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors.
類似化合物との比較
Similar Compounds
1,1’-(1-buten-3-yne-1,4-diyl)bisbenzene: This compound has a similar structure but with a buten-3-yne linkage instead of a butane linkage.
1,1’-(2-butene-1,4-diyl)bisbenzene: Similar structure with a butene linkage.
1,1’-(1,3-butadiyne-1,4-diyl)bisbenzene: Contains a butadiyne linkage.
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene) is unique due to its specific ether linkages and the presence of 2-methylbenzene units. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
112666-85-0 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
1-methyl-2-[4-(2-methylphenoxy)butoxy]benzene |
InChI |
InChI=1S/C18H22O2/c1-15-9-3-5-11-17(15)19-13-7-8-14-20-18-12-6-4-10-16(18)2/h3-6,9-12H,7-8,13-14H2,1-2H3 |
InChIキー |
SKDUTXODPQVCPI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCCCCOC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
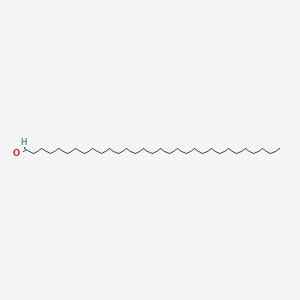
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)

![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
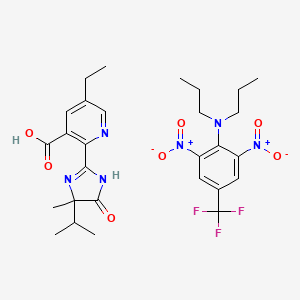
![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
acetic acid](/img/structure/B14306158.png)
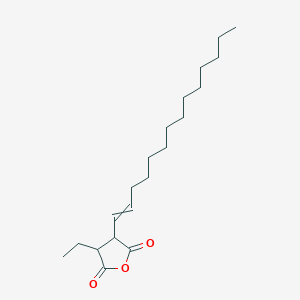

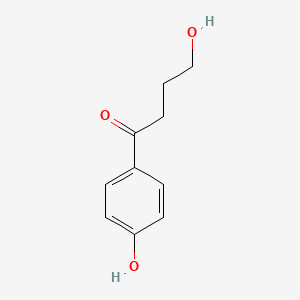
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)
